molecular formula C32H68O6S B15159443 Methanesulfonic acid--2,3-bis(tetradecyloxy)propan-1-ol (1/1) CAS No. 832722-82-4

Methanesulfonic acid--2,3-bis(tetradecyloxy)propan-1-ol (1/1)

Cat. No.: B15159443
CAS No.: 832722-82-4
M. Wt: 580.9 g/mol
InChI Key: DQKBLIVGIHCTOJ-UHFFFAOYSA-N
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Description

Methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol (1/1) is a chemical compound that combines the properties of methanesulfonic acid and 2,3-bis(tetradecyloxy)propan-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol typically involves the esterification of methanesulfonic acid with 2,3-bis(tetradecyloxy)propan-1-ol. This reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol may involve continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to achieve the desired product with minimal by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohol derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the long-chain alcohol moiety can interact with hydrophobic regions of biomolecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: Known for its strong acidity and high chemical stability.

    2,3-bis(tetradecyloxy)propan-1-ol:

Uniqueness

Methanesulfonic acid–2,3-bis(tetradecyloxy)propan-1-ol is unique due to the combination of properties from both methanesulfonic acid and 2,3-bis(tetradecyloxy)propan-1-ol. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.

Properties

CAS No.

832722-82-4

Molecular Formula

C32H68O6S

Molecular Weight

580.9 g/mol

IUPAC Name

2,3-di(tetradecoxy)propan-1-ol;methanesulfonic acid

InChI

InChI=1S/C31H64O3.CH4O3S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-5(2,3)4/h31-32H,3-30H2,1-2H3;1H3,(H,2,3,4)

InChI Key

DQKBLIVGIHCTOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC.CS(=O)(=O)O

Origin of Product

United States

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